Sinapine

Description

Properties

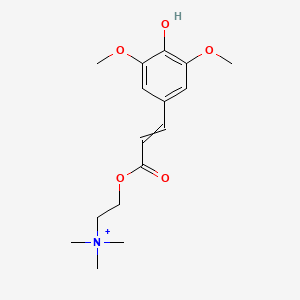

IUPAC Name |

2-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxyethyl-trimethylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO5/c1-17(2,3)8-9-22-15(18)7-6-12-10-13(20-4)16(19)14(11-12)21-5/h6-7,10-11H,8-9H2,1-5H3/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUJXHFRXWWGYQH-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCOC(=O)C=CC1=CC(=C(C(=C1)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+](C)(C)CCOC(=O)/C=C/C1=CC(=C(C(=C1)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24NO5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10171957 | |

| Record name | Sinapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10171957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18696-26-9, 84123-22-8 | |

| Record name | Sinapine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18696-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sinapine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018696269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sinapine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084123228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sinapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10171957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SINAPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09211A0HHL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sinapine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029379 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Sinapine

For Researchers, Scientists, and Drug Development Professionals

Core Physicochemical Properties

Sinapine is an alkaloidal amine naturally occurring in the seeds of plants from the Brassicaceae family, such as mustard and rapeseed.[1] It is chemically identified as the choline ester of sinapic acid.[1] This guide provides a detailed overview of its fundamental physicochemical characteristics, crucial for its application in research and drug development.

Quantitative Data Summary

The following table summarizes the key quantitative physicochemical properties of this compound, compiled from various sources to provide a comprehensive reference.

| Property | Value | Citations |

| IUPAC Name | 2-{[(2E)-3-(4-Hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxy}-N,N,N-trimethylethan-1-aminium | [1][2] |

| Synonyms | Sinapoylcholine, O-sinapoylcholine, Sinapin | [2] |

| CAS Number | 18696-26-9 | [2][3][4][5] |

| Molecular Formula | C₁₆H₂₄NO₅⁺ | [2][5][6] |

| Molecular Weight | 310.36 g/mol | [2][3][5] |

| Appearance | Powder, Solid | [5][6] |

| Melting Point | 178 °C (352 °F; 451 K) | [1][6] |

| Solubility | ||

| DMSO | 20 mg/mL (64.44 mM) to 150 mg/mL (approx. 483 mM) | [4][7][8] |

| Water | < 0.25 mg/mL (0.8 mM); considered slightly soluble or insoluble in some forms, while other salt forms are freely soluble. | [4] |

| Methanol | Soluble | [6] |

| Other | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [4] |

| UV-Vis (λmax) | ~325-330 nm (in methanolic or aqueous solutions) | [9][10] |

| Storage (Powder) | -20°C for up to 3 years | [4][8] |

| Storage (in Solvent) | -80°C for up to 1 year | [4][8] |

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of scientific research. This section outlines standardized protocols for the extraction, isolation, and quantification of this compound.

Extraction and Isolation from Plant Seeds

This protocol describes a common method for extracting this compound from oilseed cakes, such as those from rapeseed or mustard.[1][11]

-

Defatting (Pre-treatment) :

-

Grind the seeds or seed cake into a fine powder.

-

Place the powdered material (e.g., 250 g) into a Soxhlet apparatus.

-

Perform continuous extraction with hexane overnight to remove lipids.[12]

-

Remove the hexane-saturated material and allow it to dry completely in a fume hood to yield the defatted meal.[12]

-

-

Solid-Liquid Extraction :

-

Transfer the defatted meal to a round-bottom flask.

-

Add 70% (v/v) ethanol or methanol in water at a solvent-to-solid ratio of approximately 10:1 (mL/g).[1][11][13]

-

Heat the mixture under reflux at 75°C for 30 minutes with continuous stirring.[1][13]

-

After extraction, allow the mixture to cool and separate the liquid extract from the solid residue by centrifugation (e.g., 4700-5000 g for 10 minutes) or filtration.[13][14]

-

The resulting supernatant contains this compound and other soluble compounds. This extract can be used for direct analysis or further purification steps.

-

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol provides a reliable HPLC-UV method for the quantification of this compound in crude extracts.[9][10][15]

-

Sample Preparation :

-

Dilute the crude this compound extract with the initial mobile phase (e.g., 1:1 v/v) to ensure compatibility and prevent peak distortion.[10]

-

Filter the diluted sample through a 0.45 µm syringe filter prior to injection.

-

-

Chromatographic Conditions :

-

Column : Reversed-phase C18 column (e.g., 5 µm, 250 × 4.6 mm).[12][15]

-

Mobile Phase : A gradient elution system is typically used.

-

Gradient Program : A common gradient runs from approximately 10-15% B to 45% B over several minutes, followed by a wash and re-equilibration step.[15]

-

Column Temperature : 35 - 40 °C.[9]

-

Detection : UV-Vis or Diode Array Detector (DAD) set to a wavelength of 325-330 nm, corresponding to the λmax of this compound.[9][10]

-

-

Calibration and Quantification :

-

Prepare a series of standard solutions of pure this compound (or a stable salt like this compound bisulfate) of known concentrations (e.g., 0.5 to 200 µg/mL).[10][15]

-

Inject the standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.

-

Inject the prepared sample and determine the this compound concentration by interpolating its peak area from the calibration curve. The correlation coefficient (R²) for the calibration curve should be ≥ 0.997 for accurate quantification.[15]

-

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, making it a compound of interest for drug development. Its mechanisms of action often involve the modulation of key cellular signaling pathways.

P-glycoprotein (P-gp) Downregulation in Caco-2 Cells

In cancer chemoresistance, the overexpression of efflux pumps like P-glycoprotein (P-gp) is a significant challenge. This compound has been shown to sensitize cancer cells to chemotherapeutic agents like doxorubicin by downregulating P-gp expression.[3][16] The proposed mechanism involves the suppression of the FGFR4-FRS2α-ERK1/2 signaling pathway, which leads to increased ubiquitination and subsequent degradation of P-gp.[16] This inhibition of P-gp function results in higher intracellular accumulation of the chemotherapy drug, enhancing its cytotoxic effect.[16][17]

Induction of Ferroptosis in Non-Small Cell Lung Cancer (NSCLC)

Ferroptosis is an iron-dependent form of regulated cell death characterized by lipid peroxidation. This compound has been demonstrated to induce ferroptosis in NSCLC cells.[18] This is achieved by modulating key proteins involved in iron metabolism and antioxidant defense. Specifically, this compound upregulates the expression of transferrin (Tf) and transferrin receptor (TfR), leading to increased intracellular iron levels.[18] Concurrently, it causes a p53-dependent downregulation of SLC7A11, a crucial component of the cystine/glutamate antiporter system (System Xc-), which is necessary for the synthesis of the antioxidant glutathione (GSH).[18][19] The resulting iron overload and depletion of GSH lead to overwhelming lipid peroxidation and, ultimately, ferroptotic cell death.[18]

Acetylcholinesterase (AChE) Inhibition

This compound is also recognized as an inhibitor of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine.[7][17] This inhibitory action is significant in the context of neurodegenerative diseases like Alzheimer's, where enhancing cholinergic neurotransmission is a key therapeutic strategy.[20] Studies have shown that this compound effectively inhibits AChE activity in rat cerebral homogenates, with an IC50 value of 3.66 µM.[20][21] The mechanism is believed to be competitive, as the quaternary nitrogen in this compound's structure can bind to a specific region on the AChE enzyme, similar to acetylcholine itself.[21][22]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C16H24NO5+ | CID 5280385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. This compound | P-gp | AChE | Antioxidant | TargetMol [targetmol.com]

- 5. This compound - CD Bioparticles [cd-bioparticles.net]

- 6. chembk.com [chembk.com]

- 7. abmole.com [abmole.com]

- 8. selleckchem.com [selleckchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Determination of Sinapic Acid Derivatives in Canola Extracts Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Improvement of this compound Extraction from Mustard Seed Meal by Application of Emerging Technologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ars.usda.gov [ars.usda.gov]

- 13. mdpi.com [mdpi.com]

- 14. Frontiers | Eco-Friendly Extraction of this compound From Residues of Mustard Production [frontiersin.org]

- 15. lib3.dss.go.th [lib3.dss.go.th]

- 16. This compound as an active compound for inhibiting the proliferation of Caco-2 cells via downregulation of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. medchemexpress.com [medchemexpress.com]

- 18. This compound induced ferroptosis in non-small cell lung cancer cells by upregulating transferrin/transferrin receptor and downregulating SLC7A11 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Signaling pathways and defense mechanisms of ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. [Inhibitory effects of this compound on activity of acetylcholinesterase in cerebral homogenate and blood serum of rats] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Sinapic Acid and Its Derivatives as Medicine in Oxidative Stress-Induced Diseases and Aging - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity of Sinapine in Plant Physiology

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Sinapine (sinapoylcholine) is a prominent secondary metabolite, an alkaloid ester of sinapic acid and choline, predominantly found in plants of the Brassicaceae family, including important crops like rapeseed (Brassica napus) and mustard (Brassica juncea).[1][2][3] It is the most abundant phenolic compound in the seeds of these species, where it plays multifaceted roles in plant physiology.[4][5] While often considered an anti-nutritional compound in livestock feed due to its bitter taste, this compound's biological activities within the plant are critical for development, stress adaptation, and defense.[3] Its functions range from serving as a chemical protectant against UV-B radiation to acting as a storage compound and modulating hormonal signaling during seed germination.[6][7][8] This guide provides an in-depth examination of the biosynthesis, degradation, and physiological significance of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

This compound Biosynthesis and Degradation

This compound metabolism is intrinsically linked to the phenylpropanoid pathway, a major route for the synthesis of a wide array of phenolic compounds in plants.

Biosynthesis Pathway

The synthesis of this compound begins with the amino acid phenylalanine, which enters the general phenylpropanoid pathway.[9][10] Through a series of enzymatic reactions involving hydroxylation and methylation, phenylalanine is converted to sinapic acid.[3] Sinapic acid is then activated to 1-O-sinapoyl-β-glucose by the enzyme UDP-glucose: sinapate glucosyltransferase (SGT).[3][9] In the final, decisive step, the sinapoyl group is transferred from 1-O-sinapoyl-β-glucose to choline, a reaction catalyzed by sinapoylglucose:choline sinapoyltransferase (SCT), to form this compound.[3][11] This process is particularly active during seed development, leading to the accumulation of this compound in the seed.[3]

Degradation During Germination

During seed germination and early seedling development, stored this compound is hydrolyzed by a this compound esterase (SCE).[8][12] This enzymatic action breaks the ester bond, releasing sinapic acid and free choline.[10][12] The liberated choline can be reutilized for the biosynthesis of essential phospholipids like phosphatidylcholine, while the sinapic acid is often re-esterified to form other compounds, such as sinapoylmalate, which plays a role in UV protection in leaves.[10][12]

Physiological Roles and Biological Activity

This compound exhibits a range of biological activities crucial for plant survival and adaptation.

UV-B Radiation Shielding

One of the most well-documented functions of sinapate esters, including this compound and its derivative sinapoyl malate, is the protection of plants from damaging ultraviolet-B (UV-B) radiation.[7][13] These molecules accumulate in the epidermal layers of leaves and act as a natural sunscreen.[13][14] They are highly efficient at absorbing a broad spectrum of UV-B light, preventing it from penetrating deeper into plant tissues where it could cause DNA damage and impair growth.[7][15] Studies on Arabidopsis thaliana mutants unable to produce these molecules showed severe damage and withering under UV-B exposure, confirming their critical photoprotective role.[7]

Antioxidant Properties

This compound and its precursor, sinapic acid, are potent antioxidants.[2][16][17] They effectively scavenge free radicals, such as 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radicals.[2][17] This antioxidant activity helps protect the plant from oxidative stress induced by various biotic and abiotic factors.[18] The radical scavenging ability of this compound is comparable to, and in some cases higher than, that of sinapic acid and conventional antioxidants like BHA and BHT.[2]

Interaction with Phytohormones and Seed Germination

This compound metabolism is closely intertwined with phytohormone signaling, particularly with abscisic acid (ABA), a key inhibitor of seed germination.[8] Exogenous application of sinapic acid has been shown to promote seed germination in Arabidopsis thaliana, even in the presence of ABA.[8] The underlying mechanism involves the modulation of ABA homeostasis. This compound and its related compounds appear to affect ABA catabolism, leading to reduced levels of active ABA and an increase in its inactive form, the ABA-glucose ester.[8] Consequently, mutants deficient in sinapate ester synthesis are more sensitive to ABA-induced germination inhibition.[8] This suggests this compound acts as a positive regulator of germination by counteracting the inhibitory effects of ABA.

Quantitative Data on this compound Content

The concentration of this compound varies significantly among different species, cultivars, and environmental conditions.[19] Genetic engineering has also been employed to reduce this compound content in crops like Brassica napus and Brassica juncea to improve the quality of seed meal for animal feed.[1][3]

| Plant Species | Cultivar/Line | Tissue | This compound Content (mg/g DSW) | Reference(s) |

| Brassica juncea | Germplasm Range | Seed | 6.7 - 15.1 | [3] |

| Brassica juncea | Transgenic Line (RNAi) | Seed | 3.79 (67.2% reduction) | [3] |

| Brassica napus | Wild Type | Seed | ~2.25 | [20] |

| Brassica napus | Transgenic Line (BnREF1i) | Seed | ~1.27 (56% reduction) | [20] |

| Brassica napus | Various | Seed Meal | 6.11 - 10.11 | [5] |

| Sinapis alba | Various | Seed Meal | 16.0 - 24.3 | [19][21] |

| Brassica rapa | Various | Seed Meal | 16.0 - 24.3 | [19][21] |

| DSW: Dry Seed Weight. Content in meal is often reported per gram of oil-free meal. |

Experimental Protocols

Protocol 1: Extraction and Quantification of this compound from Seeds

This protocol is based on methods described for Brassica seeds, employing solvent extraction followed by High-Performance Liquid Chromatography (HPLC).[5][22]

1. Sample Preparation: a. Clean seeds to remove foreign material. b. Grind seeds into a fine powder using a coffee grinder or mortar and pestle. c. Defat the seed powder by performing a Soxhlet extraction with hexane overnight.[23] Dry the defatted meal in an oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved.

2. Extraction: a. Weigh approximately 1 g of defatted seed meal into a 15 mL centrifuge tube. b. Add 9 mL of 70% (v/v) aqueous methanol.[5] c. Vortex the mixture thoroughly. d. Perform ultrasonication for 1 minute to enhance extraction efficiency.[5] e. Centrifuge the mixture at 5,000 x g for 10 minutes under refrigerated conditions. f. Collect the supernatant. Repeat the extraction process (steps b-e) two more times on the remaining pellet. g. Pool the supernatants from all three extractions.

3. Quantification by HPLC-DAD: a. Filter the pooled supernatant through a 0.45 µm syringe filter before injection. b. HPLC System: A system equipped with a Diode Array Detector (DAD) is required. c. Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). d. Mobile Phase: A gradient elution system using (A) water with 0.1% o-phosphoric acid and (B) methanol.[5] e. Flow Rate: 0.8 mL/min.[5] f. Detection: Monitor at 326 nm, the approximate λmax for this compound.[23] g. Quantification: Prepare a calibration curve using an authentic this compound standard (e.g., this compound thiocyanate) over a linear range (e.g., 0.20–200.00 µg/mL).[5] Calculate the concentration in the sample by comparing its peak area to the standard curve.

Protocol 2: DPPH Radical Scavenging Assay for Antioxidant Activity

This protocol assesses the antioxidant capacity of a this compound-containing extract.[17]

1. Reagent Preparation: a. Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Store in the dark. b. Prepare the plant extract (from Protocol 1) and a series of dilutions in methanol. c. Prepare a standard antioxidant solution (e.g., Trolox or sinapic acid) for comparison.

2. Assay Procedure: a. In a 96-well microplate, add 50 µL of the diluted plant extract or standard to each well. b. Add 150 µL of the 0.1 mM DPPH solution to each well. c. For the control, mix 50 µL of methanol with 150 µL of the DPPH solution. d. For the blank, mix 50 µL of the extract with 150 µL of methanol. e. Incubate the plate in the dark at room temperature for 30 minutes. f. Measure the absorbance at 517 nm using a microplate reader.

3. Calculation: a. Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_control - (A_sample - A_blank)) / A_control] * 100 b. Plot the % Inhibition against the extract concentration to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals). A lower IC50 indicates higher antioxidant activity.

Protocol 3: Seed Germination Assay with ABA

This protocol evaluates the effect of this compound (or its precursor) on germination under ABA-induced stress.[8][24]

1. Seed Sterilization and Stratification: a. Surface sterilize Arabidopsis thaliana seeds with 70% ethanol for 1 minute, followed by 10% bleach for 10 minutes, and rinse 5 times with sterile water. b. To break dormancy, stratify the seeds in sterile water at 4°C in the dark for 3 days.

2. Plating: a. Prepare Murashige and Skoog (MS) agar plates. b. For treatment plates, supplement the MS medium with a specific concentration of ABA (e.g., 0.5 µM) and/or sinapic acid (e.g., 100 µM).[8] Use a control plate with MS medium only. c. Sow approximately 50-100 sterilized, stratified seeds evenly on the surface of each plate.

3. Incubation and Scoring: a. Seal the plates and place them in a growth chamber under a controlled light/dark cycle (e.g., 16h light / 8h dark) at a constant temperature (e.g., 22°C). b. Score germination daily for 7 days. A seed is considered germinated when the radicle has fully emerged from the seed coat.[25] c. Record the number of germinated seeds for each treatment group.

4. Data Analysis: a. Calculate the germination percentage for each day and at the end of the experiment. b. Compare the germination rates between the control, ABA-treated, and ABA + sinapic acid-treated groups to determine if sinapic acid alleviates ABA-induced inhibition.

Conclusion and Future Directions

This compound is a vital multifunctional metabolite in the physiology of Brassicaceae plants. Its roles as a potent antioxidant, an effective UV-B shield, and a modulator of ABA-dependent seed germination highlight its importance for plant fitness and stress adaptation. While genetic reduction of this compound is a key target for improving seed meal quality, understanding its native physiological functions is crucial. Future research should focus on elucidating the complete signaling cascade through which this compound interacts with phytohormone networks, identifying the specific transporters involved in its subcellular localization, and exploring how its metabolism is regulated in response to a wider range of environmental stresses. Such knowledge will not only advance our understanding of plant secondary metabolism but may also provide novel targets for engineering stress-resilient crops.

References

- 1. Targeted modulation of this compound biosynthesis pathway for seed quality improvement in Brassica napus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sinapic Acid and Sinapate Esters in Brassica: Innate Accumulation, Biosynthesis, Accessibility via Chemical Synthesis or Recovery From Biomass, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of transgenic Brassica juncea lines for reduced seed this compound content by perturbing phenylpropanoid pathway genes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Determination of Sinapic Acid Derivatives in Canola Extracts Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Study gets to the roots of plants' natural sunscreen - Purdue University [purdue.edu]

- 8. Sinapic acid or its derivatives interfere with abscisic acid homeostasis during Arabidopsis thaliana seed germination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Sinapic Acid and Sinapate Esters in Brassica: Innate Accumulation, Biosynthesis, Accessibility via Chemical Synthesis or Recovery From Biomass, and Biological Activities [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. Why plants don’t get sunburn - American Chemical Society [acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. Sinapic Acid and Its Derivatives as Medicine in Oxidative Stress-Induced Diseases and Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Improvement of this compound Extraction from Mustard Seed Meal by Application of Emerging Technologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Frontiers | Eco-Friendly Extraction of this compound From Residues of Mustard Production [frontiersin.org]

- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 25. brahmsonline.kew.org [brahmsonline.kew.org]

Sinapine in Brassicaceae: A Technical Guide to its Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinapine, the choline ester of sinapic acid, is a prominent secondary metabolite found abundantly within the Brassicaceae family. As the major phenolic compound in the seeds of many commercially important Brassica species, including rapeseed (Brassica napus) and mustard (Brassica juncea), it plays a significant role in plant defense and has garnered increasing interest for its potential bioactivities.[1][2] This technical guide provides a comprehensive overview of the natural sources and distribution of this compound in Brassicaceae, detailed experimental protocols for its analysis, and an exploration of its biosynthetic pathway.

Natural Sources and Distribution of this compound

This compound is widely distributed throughout the Brassicaceae family, with the highest concentrations typically found in the seeds.[3][4] Its presence is not uniform across different species, cultivars, or even within the various tissues of a single plant.

Distribution Across Brassicaceae Species

This compound is a characteristic compound of the Brassicaceae family.[5] Significant variation in this compound content exists among different Brassica species and even between cultivars of the same species.[1][6] For instance, studies have shown that Brassica napus (rapeseed) cultivars generally have a higher this compound content compared to Brassica campestris cultivars.[1]

Tissue-Specific Distribution

The accumulation of this compound is highly compartmentalized within the plant. The seeds are the primary storage sites, where this compound can constitute a significant portion of the dry weight of the oil-free meal.[4][6] Within the seed, the embryo contains the vast majority of the this compound content.[4] In contrast, other parts of the plant, such as the leaves, stems, and roots, contain significantly lower levels of this compound.[2] In leaves, the related compound sinapoyl malate is more prevalent.[1]

Quantitative Data on this compound Content

The concentration of this compound in Brassicaceae species can vary widely depending on genetic factors, environmental conditions, and the analytical methods used for quantification. The following tables summarize quantitative data from various studies to provide a comparative overview.

| Species | Cultivar/Variety | Plant Part | This compound Content (mg/g of dry weight) | Reference |

| Brassica napus | Midas | Seed | - | [1] |

| Brassica napus | Tower | Seed | - | [1] |

| Brassica napus | Regent | Seed | - | [1] |

| Brassica napus | - | Seed Meal | 9.16 - 16.13 | [7] |

| Brassica juncea | - | Seed Meal | 8.7 | [3] |

| Brassica rapa | R-500 | Seed | - | [1] |

| Brassica rapa | Torch | Seed | - | [1] |

| Sinapis alba | - | Seed | - | [6] |

Note: A direct comparison of absolute values across different studies should be made with caution due to variations in analytical methodologies and reporting units.

Experimental Protocols

Accurate quantification of this compound is crucial for research and quality control purposes. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the analysis of this compound.

Extraction of this compound from Plant Material

Objective: To extract this compound from Brassicaceae seeds or meal for subsequent quantification.

Materials:

-

Brassicaceae seeds or meal

-

Methanol (80% v/v) or Ethanol (70% v/v)

-

Grinder or mortar and pestle

-

Centrifuge

-

Rotary evaporator

-

Filter paper or syringe filter (0.45 µm)

Procedure:

-

Sample Preparation: Grind the seeds to a fine powder. If using meal, ensure it is homogenous.

-

Extraction:

-

Weigh a known amount of the powdered sample (e.g., 1 g) and place it in a flask.

-

Add a specific volume of the extraction solvent (e.g., 20 mL of 80% methanol).

-

Shake the mixture vigorously for a defined period (e.g., 1-2 hours) at room temperature. The extraction can also be performed using sonication for improved efficiency.[8]

-

-

Centrifugation: Centrifuge the mixture at a high speed (e.g., 10,000 x g) for 15 minutes to pellet the solid material.

-

Supernatant Collection: Carefully decant the supernatant into a clean flask.

-

Re-extraction (Optional): To maximize the yield, the pellet can be re-extracted with a fresh portion of the solvent.

-

Solvent Evaporation: Combine the supernatants and evaporate the solvent using a rotary evaporator at a temperature below 40°C to obtain a concentrated extract.

-

Reconstitution and Filtration: Re-dissolve the dried extract in a known volume of the mobile phase to be used for HPLC analysis. Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.[9]

Quantification of this compound by HPLC

Objective: To separate and quantify this compound in the prepared extract.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient elution is typically employed. A common mobile phase consists of two solvents:

-

Solvent A: Water with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape.

-

Solvent B: Acetonitrile or methanol.

-

The gradient program should be optimized to achieve good separation of this compound from other compounds in the extract. A typical gradient might start with a low percentage of solvent B, which is gradually increased over time.

-

-

Flow Rate: A flow rate of 0.8 to 1.0 mL/min is generally used.[7]

-

Column Temperature: Maintaining a constant column temperature (e.g., 30°C) is recommended for reproducible results.

-

Detection: this compound has a characteristic UV absorbance maximum at approximately 325-330 nm. The detector should be set to this wavelength for optimal sensitivity.[7][10]

-

Injection Volume: Typically 10-20 µL.

Quantification:

-

Standard Curve: Prepare a series of standard solutions of known concentrations of a this compound standard (e.g., this compound thiocyanate).

-

Analysis: Inject the standard solutions and the sample extracts into the HPLC system.

-

Peak Identification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Calculation: Construct a calibration curve by plotting the peak area of the standard against its concentration. Use the regression equation of the calibration curve to calculate the concentration of this compound in the sample extracts. The final content is then expressed as mg of this compound per gram of the initial plant material.[7]

This compound Biosynthesis Pathway

This compound is synthesized via the phenylpropanoid pathway, a major route for the production of a wide array of plant secondary metabolites. The pathway starts with the amino acid phenylalanine and involves a series of enzymatic reactions.

The key enzymes involved in the later stages of this compound biosynthesis include:

-

Ferulate-5-hydroxylase (F5H): Catalyzes the hydroxylation of ferulic acid.[11]

-

Caffeic acid O-methyltransferase (COMT): Involved in the methylation of caffeic acid derivatives.

-

UDP-glucose:sinapate glucosyltransferase (SGT): Catalyzes the formation of sinapoyl-glucose.[2]

-

Sinapoylglucose:choline sinapoyltransferase (SCT): The final enzyme in the pathway, which transfers the sinapoyl group from sinapoyl-glucose to choline to form this compound.[2][11]

Manipulation of the genes encoding these enzymes has been shown to successfully reduce the this compound content in transgenic Brassica napus.[2][11]

Caption: Simplified overview of the this compound biosynthesis pathway in Brassicaceae.

Conclusion

This technical guide provides a foundational understanding of this compound in Brassicaceae, covering its natural occurrence, quantitative levels, analytical methodologies, and biosynthesis. The provided information is intended to support researchers, scientists, and drug development professionals in their work with this important class of plant secondary metabolites. Further research into the bioactivities and potential applications of this compound is a promising area of investigation.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. researchgate.net [researchgate.net]

- 3. Sinapic Acid and Sinapate Esters in Brassica: Innate Accumulation, Biosynthesis, Accessibility via Chemical Synthesis or Recovery From Biomass, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. Identification and Capture of Phenolic Compounds from a Rapeseed Meal Protein Isolate Production Process By-Product by Macroporous Resin and Valorization Their Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. Determination of Sinapic Acid Derivatives in Canola Extracts Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]

- 10. mdpi.com [mdpi.com]

- 11. Targeted modulation of this compound biosynthesis pathway for seed quality improvement in Brassica napus - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Sinapine Biosynthesis Pathway in Rapeseed

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the sinapine biosynthesis pathway in rapeseed (Brassica napus). This compound, the choline ester of sinapic acid, is the primary anti-nutritional phenolic compound found in rapeseed meal, limiting its use in animal feed and for human consumption.[1][2] Understanding and manipulating its biosynthesis is a key objective for improving the nutritional value of this important oilseed crop.

Core Biosynthetic Pathway

The biosynthesis of this compound is an extension of the general phenylpropanoid pathway, which synthesizes a wide array of secondary metabolites in plants. The pathway commences with the amino acid phenylalanine and proceeds through a series of enzymatic steps to produce sinapic acid. This acid is then converted to this compound in a two-step process.

The key enzymatic steps involved in the conversion of phenylalanine to this compound are:

-

Phenylalanine ammonia-lyase (PAL): Initiates the phenylpropanoid pathway by converting L-phenylalanine to cinnamic acid.[2]

-

Cinnamate-4-hydroxylase (C4H): Hydroxylates cinnamic acid to produce p-coumaric acid.[3][4]

-

4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.[5][6]

-

Hydroxycinnamoyl-CoA:shikimate/quinate hydroxycinnamoyltransferase (HCT): Transfers the p-coumaroyl group to shikimate or quinate.[4]

-

p-Coumaroyl ester 3-hydroxylase (C3H): Hydroxylates the p-coumaroyl moiety to a caffeoyl group.[3][4]

-

Caffeoyl-CoA O-methyltransferase (CCoAOMT): Methylates the 3-hydroxyl group of the caffeoyl moiety to produce feruloyl-CoA.[4]

-

Ferulate 5-hydroxylase (F5H) / Ferulic acid 5-hydroxylase (FAH): Hydroxylates ferulic acid to 5-hydroxyferulic acid.[1][3]

-

Caffeic acid O-methyltransferase (COMT): Methylates the 5-hydroxyl group of 5-hydroxyferulic acid to produce sinapic acid.[3][4]

-

UDP-glucose:sinapate glucosyltransferase (SGT) (UGT84A9): Catalyzes the formation of 1-O-sinapoyl-β-glucose from sinapic acid and UDP-glucose. This is a critical step, committing sinapate to its various ester forms.[2][6][7]

-

Sinapoylglucose:choline sinapoyltransferase (SCT): Transfers the sinapoyl group from 1-O-sinapoyl-β-glucose to choline, forming this compound.[2][8][9]

Quantitative Data on this compound Content and Pathway Manipulation

Significant research has focused on quantifying this compound levels in rapeseed and reducing its content through genetic engineering. The following tables summarize key quantitative findings.

| Parameter | Value Range | Reference |

| Natural this compound Content in Rapeseed | 3.4 - 12.9 mg/g of dry seed weight | [4] |

| This compound Content in Rapeseed Meal | Up to 1% of dry weight | [2] |

| This compound Content in Brassica juncea | 6.7 - 15.1 mg/g of dry seed weight | [6] |

| Proportion of this compound in Total Phenolics | ~80% | [10][11] |

Table 1: Natural Variation of this compound Content in Rapeseed. This table illustrates the range of naturally occurring this compound levels in different rapeseed varieties.

| Genetic Modification Strategy | Gene(s) Targeted | This compound Reduction | Resulting Phenotype | Reference |

| Antisense/dsRNAi | Ferulic acid 5-hydroxylase (FAH) and Sinapoylglucose:choline sinapoyltransferase (SCT) | Up to 90% | Increased free choline | [1][3] |

| dsRNAi | UDP-glucose:sinapate glucosyltransferase (SGT/UGT84A9) | Up to 71% | - | [4] |

| CRISPR/Cas9 | BnaX.SGT.a paralogues | Up to 49% | No visible phenotypic differences | [12][13] |

| Overexpression | This compound Esterase (BnSCE3) | Up to 95% | Increased choline levels, altered seed metabolism | [14] |

Table 2: Quantitative Effects of Genetic Modifications on this compound Content in Rapeseed. This table summarizes the outcomes of various genetic engineering approaches aimed at reducing this compound levels.

Experimental Protocols

This section details common methodologies for the analysis of this compound and related compounds in rapeseed.

Extraction of this compound from Rapeseed Meal

This protocol is adapted from methods described by Wang et al. (1998) and more recently by Li et al. (2024).[12][13]

Materials:

-

Defatted rapeseed meal

-

70% (v/v) Methanol

-

Centrifuge

-

Vortex mixer

-

Filtration apparatus (e.g., Whatman No. 1 filter paper or 0.45 µm syringe filters)

Procedure:

-

Weigh a known amount of defatted rapeseed meal (e.g., 1 g) into a centrifuge tube.

-

Add a defined volume of 70% methanol (e.g., 9 mL).

-

Vortex the mixture vigorously for 1 minute to ensure thorough mixing.

-

Centrifuge the mixture at 5,000 x g for 10 minutes at 4°C to pellet the solid material.

-

Carefully decant the supernatant into a clean tube.

-

Repeat the extraction process (steps 2-5) two more times on the pellet, pooling the supernatants.

-

Filter the pooled supernatant through a 0.45 µm filter to remove any remaining particulate matter. The filtrate is now ready for HPLC analysis.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol is based on methodologies outlined in several studies.[11][12][13]

Instrumentation and Columns:

-

HPLC system with a Diode Array Detector (DAD) or UV detector.

-

C18 reversed-phase column (e.g., Eclipse Plus C18, 3.0 x 100 mm, 3.5 µm).

Mobile Phase and Gradient:

-

A common mobile phase is a gradient system of water, methanol, and an acidifier like phosphoric acid or formic acid to ensure good peak shape.

-

An example of an isocratic elution is 10 mM sodium acetate (pH 4.0) with 13.5% acetonitrile.[12][13]

HPLC Parameters:

-

Flow Rate: 0.8 - 1.0 mL/min

-

Injection Volume: 5 - 20 µL

-

Detection Wavelength: 325-330 nm for this compound and other sinapic acid derivatives.[11][15]

-

Column Temperature: 35°C

Quantification:

-

Prepare a series of standard solutions of pure this compound of known concentrations.

-

Inject the standards into the HPLC system to generate a calibration curve of peak area versus concentration.

-

Inject the extracted samples.

-

Quantify the this compound content in the samples by comparing their peak areas to the calibration curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the this compound biosynthesis pathway and a typical experimental workflow for its analysis.

Caption: The this compound biosynthesis pathway in rapeseed, from L-phenylalanine to this compound.

Caption: A typical experimental workflow for the extraction and quantification of this compound.

References

- 1. Targeted modulation of this compound biosynthesis pathway for seed quality improvement in Brassica napus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. gcirc.org [gcirc.org]

- 3. researchgate.net [researchgate.net]

- 4. Diverting phenylpropanoid pathway flux from this compound to produce industrially useful 4-vinyl derivatives of hydroxycinnamic acids in Brassicaceous oilseeds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. gcirc.org [gcirc.org]

- 8. metaphactory [semopenalex.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Determination of Sinapic Acid Derivatives in Canola Extracts Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Knockout of BnaX.SGT.a caused significant this compound reduction in transgene-free rapeseed mutants generated by protoplast-based CRISPR RNP editing - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Knockout of BnaX.SGT.a caused significant this compound reduction in transgene-free rapeseed mutants generated by protoplast-based CRISPR RNP editing [frontiersin.org]

- 14. Overexpression of this compound Esterase BnSCE3 in Oilseed Rape Seeds Triggers Global Changes in Seed Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Adsorption of this compound from Rapeseed Protein Production Effluent to Cation Exchange Resins [mdpi.com]

Sinapine: A Comprehensive Technical Guide on its Antioxidant Properties and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sinapine, a naturally occurring phenolic compound predominantly found in seeds of the Brassicaceae family, such as rapeseed and mustard, has garnered significant scientific interest for its potent antioxidant properties. This technical guide provides an in-depth exploration of this compound's role as an antioxidant, detailing its mechanisms of action, summarizing quantitative data from various antioxidant assays, and providing comprehensive experimental protocols. Furthermore, this guide elucidates the key signaling pathways involved in its cytoprotective effects and presents a typical experimental workflow for its study. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are investigating the therapeutic potential of this compound.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key etiological factor in a multitude of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer.[1] Natural antioxidants have emerged as promising therapeutic agents to counteract oxidative damage. This compound (sinapoylcholine) is an ester of sinapic acid and choline and is a major phenolic constituent in rapeseed and mustard seeds.[2][3] Its chemical structure, featuring a phenolic ring with methoxy and hydroxyl groups, underpins its capacity to scavenge free radicals and modulate cellular antioxidant defenses.[4] This guide delves into the multifaceted antioxidant activities of this compound, offering a detailed examination of its efficacy and underlying molecular mechanisms.

Mechanisms of Antioxidant Action

This compound exerts its antioxidant effects through several mechanisms, including direct free radical scavenging and the modulation of endogenous antioxidant defense systems.

Direct Radical Scavenging Activity

The phenolic hydroxyl group in the this compound molecule can donate a hydrogen atom to neutralize free radicals, thereby terminating the damaging chain reactions initiated by these reactive species.[4] This direct scavenging activity has been demonstrated against various radicals, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation, superoxide radicals, and hydroxyl radicals.[5][6]

Metal Chelating Activity

Although less pronounced than its radical scavenging activity, this compound can chelate transition metal ions such as iron (Fe²⁺) and copper (Cu²⁺). By binding to these metals, this compound prevents their participation in Fenton and Haber-Weiss reactions, which generate highly reactive hydroxyl radicals.

Modulation of Cellular Antioxidant Pathways

A significant aspect of this compound's antioxidant action is its ability to upregulate endogenous antioxidant defense mechanisms, primarily through the activation of the Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2]

Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative stress or electrophilic compounds like this compound, cysteine residues in Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes. This binding initiates the transcription of a battery of phase II detoxification enzymes and antioxidant proteins, including:

-

Heme Oxygenase-1 (HO-1): Catalyzes the degradation of heme into biliverdin, free iron, and carbon monoxide. Biliverdin is subsequently converted to bilirubin, a potent antioxidant.[2]

-

NAD(P)H:quinone oxidoreductase 1 (NQO1): A flavoprotein that detoxifies quinones and reduces oxidative stress.[2]

-

Glutamate-cysteine ligase (GCL): The rate-limiting enzyme in the synthesis of glutathione (GSH), a major intracellular antioxidant.[2]

-

Superoxide Dismutase (SOD) and Catalase (CAT): Enzymes that catalyze the dismutation of superoxide radicals and the decomposition of hydrogen peroxide, respectively.[2]

The activation of the Keap1-Nrf2 pathway by this compound represents a crucial indirect antioxidant mechanism, enhancing the cell's intrinsic capacity to combat oxidative stress.

References

The Neuroprotective Potential of Sinapine: A Technical Guide for Researchers

An In-depth Examination of the Mechanisms and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinapine, a naturally occurring ester of sinapic acid and choline, has emerged as a promising candidate in the field of neurotherapeutics. Found abundantly in seeds of the Brassicaceae family, such as mustard and rapeseed, this bioactive compound has demonstrated a spectrum of pharmacological activities, with its neuroprotective effects being of particular interest. This technical guide provides a comprehensive overview of the current understanding of this compound's neuroprotective actions, focusing on its underlying molecular mechanisms and the experimental methodologies used to elucidate them. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the discovery and development of novel treatments for neurodegenerative diseases.

The neuroprotective properties of this compound are attributed to its potent antioxidant, anti-inflammatory, and anti-apoptotic activities. It has been shown to mitigate neuronal damage in various in vitro and in vivo models of neurodegenerative disorders, including those mimicking Alzheimer's and Parkinson's disease. This guide will delve into the quantitative data supporting these claims, present detailed experimental protocols for key assays, and visualize the intricate signaling pathways and experimental workflows involved.

Quantitative Data on the Neuroprotective Effects of this compound and Sinapic Acid

The following tables summarize the key quantitative findings from various studies investigating the neuroprotective effects of this compound and its precursor, sinapic acid.

Table 1: In Vitro Neuroprotective Effects

| Model System | Treatment | Concentration(s) | Duration | Key Findings | Reference(s) |

| BV-2 Microglia (LPS-stimulated) | Sinapic Acid | 5, 10, 20 µM | 24 hours | Dose-dependent reduction in Nitric Oxide (NO) production.[1] Significant decrease in IL-6 secretion and increase in IL-10 secretion.[1] | [1] |

| HT-22 Hippocampal Neurons (Cisplatin-induced toxicity) | Sinapic Acid | 100, 400, 800 μM | 24 hours | Increased cell viability and decreased LDH release in a dose-independent manner. | |

| SH-SY5Y Neuroblastoma (Amyloid β-induced toxicity) | Sinapic Acid | 10, 20 µM | 24 hours | Increased cell viability to over 50% in the presence of Aβ₁₋₄₀.[2] | [2] |

| Rat Cerebral Homogenate | This compound | IC₅₀: 3.66 µM | In vitro | Inhibition of acetylcholinesterase (AChE) activity. | |

| Rat Blood Serum | This compound | IC₅₀: 22.1 µM | In vitro | Inhibition of acetylcholinesterase (AChE) activity. |

Table 2: In Vivo Neuroprotective Effects

| Animal Model | Treatment | Dosage | Duration | Key Findings | Reference(s) |

| Streptozotocin-induced diabetic rats | Sinapic Acid | 25 mg/kg/day (oral) | 30 days | Significant decrease in brain malondialdehyde (MDA) levels. Significant increase in brain glutathione (GSH) and superoxide dismutase (SOD) levels. | [3] |

| Streptozotocin-induced Alzheimer's model (rats) | Sinapic Acid | 10, 20 mg/kg (oral) | 21 days | Dose-dependent improvement in cognitive function. | |

| Amyloid β-induced Alzheimer's model (mice) | Sinapic Acid | 10 mg/kg/day (oral) | 7 days | Attenuated memory impairment and neuronal cell death. |

Experimental Protocols

This section provides detailed methodologies for key experiments frequently employed in the investigation of this compound's neuroprotective effects.

In Vitro Anti-Neuroinflammatory Activity in BV-2 Microglia

This protocol details the assessment of sinapic acid's ability to mitigate lipopolysaccharide (LPS)-induced inflammation in a microglial cell line.

a. Cell Culture and Treatment:

-

Seed BV-2 microglial cells in 96-well plates at a density of 1 x 10⁴ cells/well and culture for 24 hours in DMEM/F12 medium.[1]

-

Pre-treat the cells with varying concentrations of sinapic acid (e.g., 5, 10, 20 µM) for 1 hour.

-

Induce an inflammatory response by adding lipopolysaccharide (LPS) to a final concentration of 100 ng/mL and incubate for 24 hours.[1]

b. Measurement of Nitric Oxide (NO) Production (Griess Assay):

-

After the 24-hour incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each supernatant sample.

-

Incubate the mixture at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration based on a standard curve generated with sodium nitrite.

c. Measurement of Cytokine Levels (ELISA):

-

Collect the cell culture supernatants after treatment.

-

Quantify the levels of pro-inflammatory (e.g., IL-6) and anti-inflammatory (e.g., IL-10) cytokines using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[4][5]

In Vivo Assessment in a Streptozotocin-Induced Model of Sporadic Alzheimer's Disease

This protocol outlines the induction of an Alzheimer's-like pathology in rats and the subsequent evaluation of sinapic acid's neuroprotective effects.

a. Animal Model Induction:

-

Anesthetize male Wistar rats.

-

Administer a single bilateral intracerebroventricular (ICV) injection of streptozotocin (STZ) at a dose of 3 mg/kg.[6] The STZ should be dissolved in a citrate buffer (pH 4.5).

-

A sham group should receive an equivalent volume of the vehicle (citrate buffer).

b. Treatment Regimen:

-

Following the ICV injection, administer sinapic acid orally at the desired doses (e.g., 10 and 20 mg/kg/day) for a period of 21 days.

c. Assessment of Oxidative Stress Markers:

-

At the end of the treatment period, sacrifice the animals and collect brain tissue (hippocampus and cortex).

-

Homogenize the brain tissue in an appropriate buffer.

-

Malondialdehyde (MDA) Assay (Lipid Peroxidation Marker): Measure MDA levels using a thiobarbituric acid reactive substances (TBARS) assay. This typically involves reacting the homogenate with thiobarbituric acid at high temperature and measuring the absorbance of the resulting pink-colored product.

-

Glutathione (GSH) Assay (Antioxidant Marker): Measure the levels of reduced glutathione using a method based on the reaction of GSH with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, with absorbance measured at 412 nm.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol describes the determination of this compound's ability to inhibit the activity of acetylcholinesterase, a key enzyme in cholinergic neurotransmission.[7][8][9][10][11]

a. Reagents:

-

Acetylthiocholine iodide (ATCI) - Substrate

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Acetylcholinesterase (AChE) enzyme

-

Phosphate buffer (pH 8.0)

-

This compound solution of varying concentrations

b. Assay Procedure (in a 96-well plate):

-

To each well, add 140 µL of phosphate buffer, 20 µL of DTNB solution, and 10 µL of the this compound solution (or buffer for control).[7]

-

Add 10 µL of the AChE enzyme solution and incubate at 25°C for 15 minutes.[7]

-

Initiate the reaction by adding 10 µL of the ATCI substrate solution.[7]

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

Calculate the percentage of AChE inhibition using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Signaling Pathways and Experimental Workflows

The neuroprotective effects of this compound are mediated through the modulation of complex intracellular signaling cascades. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow.

Caption: The AKT/MAPK signaling pathway in LPS-induced neuroinflammation and its inhibition by this compound.

Caption: A generalized experimental workflow for investigating the neuroprotective effects of this compound.

Conclusion

The accumulated evidence strongly supports the neuroprotective potential of this compound, highlighting its multifaceted mechanisms of action that target key pathological processes in neurodegeneration, namely oxidative stress, neuroinflammation, and apoptosis. The quantitative data and detailed experimental protocols presented in this guide offer a solid foundation for researchers to further explore and validate the therapeutic utility of this promising natural compound. The visualization of the involved signaling pathways and experimental workflows provides a conceptual framework for designing future studies. Continued research into the pharmacokinetics, bioavailability, and safety profile of this compound is warranted to pave the way for its potential clinical application in the management of neurodegenerative diseases.

References

- 1. Sinapic Acid Attenuates the Neuroinflammatory Response by Targeting AKT and MAPK in LPS-Activated Microglial Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells [frontiersin.org]

- 3. dot - Graphviz Sharing Attributes between Nodes or Edges - Stack Overflow [stackoverflow.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 7. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]

- 8. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scribd.com [scribd.com]

Understanding the Bioavailability and Metabolism of Sinapine: A Technical Guide

Introduction

Sinapine, an ester of sinapic acid and choline, is a prominent bioactive alkaloid found in the seeds of plants from the Brassicaceae family, such as mustard and rapeseed.[1][2] It has garnered significant interest in the scientific community for its potential pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective properties.[2] This technical guide provides a comprehensive overview of the current understanding of this compound's bioavailability and metabolism, tailored for researchers, scientists, and drug development professionals.

Bioavailability and Pharmacokinetics of this compound

The bioavailability of this compound has been investigated, with studies indicating that its oral absorption is relatively low. The primary pharmacokinetic parameters of this compound thiocyanate (ST) have been determined in Sprague-Dawley rats.

Table 1: Pharmacokinetic Parameters of this compound Thiocyanate in Rats

| Parameter | Intravenous Administration (2 mg/kg) | Oral Administration (100 mg/kg) |

| Cmax (Maximum Plasma Concentration) | - | 47.82 ± 18.77 nM[3] |

| Tmax (Time to Cmax) | - | 88.74 ± 20.08 min[3] |

| T½ (Half-life) | - | 67.52 ± 15.69 min[3] |

| Vd (Apparent Volume of Distribution) | 107.51 ± 21.16 L/kg[3] | 78.60 ± 14.44 L/kg[3] |

| Absolute Oral Bioavailability | \multicolumn{2}{ | c |

Data presented as mean ± standard deviation.

Experimental Protocols for Pharmacokinetic Studies

Animal Model and Dosing:

-

Species: Male Sprague-Dawley rats were utilized for the pharmacokinetic experiments.[4]

-

Administration: this compound thiocyanate (ST) solution was administered via two routes:

Sample Collection and Preparation:

-

Blood samples were collected at various time points post-administration.

-

Plasma was separated from the blood samples by centrifugation.

Analytical Method:

-

Technique: A simple and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method was developed and validated for the quantification of ST in rat plasma.[4]

-

Linear Range: The method demonstrated a linear range of 0.1-500 ng/mL for ST, with a coefficient of determination (R²) of 0.9976.[4]

-

Lower Limit of Quantification (LLOQ): The LLOQ for ST was determined to be 0.1 ng/mL.[4]

-

Precision and Accuracy: The intra- and inter-day precision were within 1.31-5.12% and 2.72-7.66%, respectively. The accuracy ranged from -4.88% to 3.82% and -3.47% to 6.18%.[4]

-

Extraction Recovery and Matrix Effect: The extraction recovery and matrix effect were found to be within acceptable limits.[4]

Metabolism of this compound

The metabolism of this compound is extensive, with several metabolites being identified in rat plasma, urine, and feces. The primary metabolic pathways include deamination, demethylation, hydrogenation, dehydration, and conjugation reactions such as glucuronidation and sulfonation.[3][4] Thirteen metabolites of this compound thiocyanate have been structurally identified.[4] In the early stages of seedling development in mustard plants, this compound is hydrolyzed into sinapic acid and choline.[1]

References

Sinapine in Mustard and Canola: A Technical Guide to Content, Analysis, and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinapine, the choline ester of sinapic acid, is the most abundant phenolic compound in the seeds of many Brassicaceae species, including commercially important mustard and canola (rapeseed) varieties. While it possesses various bioactive properties such as antioxidant and neuroprotective effects, its presence in seed meal is considered antinutritional, limiting the use of this protein-rich byproduct as animal feed.[1][2] This technical guide provides an in-depth overview of this compound content across different mustard and canola varieties, details the experimental protocols for its extraction and quantification, and visually maps its biosynthetic pathway.

Quantitative this compound Content

The concentration of this compound in mustard and canola seeds can vary significantly due to genetic factors, environmental conditions during growth, and post-harvest processing.[3][4] The following tables summarize quantitative data on this compound content from various studies, providing a comparative look at different species and varieties.

Table 1: this compound Content in Various Brassica Species

| Brassica Species | Variety/Type | This compound Content (mg/g of defatted meal/seed) | Reference |

| Brassica napus (Canola/Rapeseed) | 10 Western Canadian varieties | 6.39 - 12.28 | [5] |

| Brassica napus (Canola/Rapeseed) | European 00 Rapeseed | Not specified, but analyzed for comparison | [5] |

| Brassica napus (Canola/Rapeseed) | - | 9.037 | [3] |

| Brassica rapa (Canola) | - | 14.168 | [3] |

| Brassica juncea (Indian Mustard) | - | 6.7 - 15.1 (dry seed weight) | [6] |

| Brassica juncea (Indian Mustard) | - | 12.031 | [3] |

| Brassica juncea (Indian Mustard) | Industrial Mustard Bran | ~8.0 | [7] |

| Brassica juncea (Indian Mustard) | Mustard Seed Meal | 4.74 - 10 | [4][8] |

| Brassica oleracea (Cabbage, Broccoli, Cauliflower) | Various cultivars | 0.74% - 1.24% of seed weight | [9] |

Table 2: this compound Content in Different Seed Fractions and Processing Byproducts

| Plant Material | Fraction | This compound Content (mg/g) | Reference |

| Canola | Seeds | 9.16 - 16.13 (total phenolics) | [5] |

| Canola | Press Cakes | 9.90 - 11.31 | [5] |

| Canola | Meals | 6.11 - 10.11 | [5] |

| Rapeseed | Defatted Hulls (10 varieties) | 0.93 - 1.76 | [3] |

| Rapeseed | Dehulled Flours (10 varieties) | 15.65 - 21.88 | [3] |

Experimental Protocols

Accurate quantification of this compound is crucial for research and quality control. The most common approach involves solvent extraction followed by high-performance liquid chromatography (HPLC).

This compound Extraction from Seed Meal

This protocol describes a general method for extracting this compound from mustard or canola seed meal.

-

Objective: To efficiently extract this compound from the solid seed matrix into a liquid solvent for subsequent analysis.

-

Materials:

-

Defatted mustard or canola seed meal

-

70% (v/v) Methanol or 70% (v/v) Ethanol in water

-

Centrifuge

-

Vortex mixer

-

Ultrasonic bath

-

-

Procedure:

-

Weigh a precise amount of defatted seed meal (e.g., 1 gram) into a centrifuge tube.

-

Add a specific volume of 70% methanol or ethanol (e.g., 10 mL). Acidifying the solvent with a small amount of formic acid can improve extraction efficiency.[4][8]

-

Vortex the mixture thoroughly to ensure complete wetting of the meal.

-

Place the tube in an ultrasonic bath for a defined period (e.g., 30 minutes) to facilitate cell wall disruption and enhance extraction.[10][11]

-

Centrifuge the mixture at high speed (e.g., 5000 x g) for 10-15 minutes to pellet the solid material.

-

Carefully collect the supernatant, which contains the extracted this compound.

-

For quantitative analysis, it is recommended to repeat the extraction process on the pellet 2-3 times and combine the supernatants to ensure complete recovery.

-

The final extract can be filtered through a 0.22 µm syringe filter before HPLC analysis.

-

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a standard HPLC method for the separation and quantification of this compound.

-

Objective: To separate this compound from other co-extracted compounds and quantify its concentration based on a standard curve.

-

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a Diode Array Detector (DAD) or UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 100 x 3 mm, 2.6 µm particle size).[8]

-

Mobile Phase: A gradient elution is typically used. For example:

-

Solvent A: Water with 0.1% formic acid

-

Solvent B: Acetonitrile with 0.1% formic acid

-

-

Gradient Program: A linear gradient starting with a low percentage of Solvent B, gradually increasing to elute more hydrophobic compounds.

-

Flow Rate: 0.8 mL/min.[5]

-

Detection Wavelength: this compound shows a strong absorbance at approximately 330 nm.[5][12]

-

Column Temperature: Maintained at a constant temperature, for example, 48°C.[11]

-

-

Procedure:

-

Prepare a series of standard solutions of pure this compound (or this compound thiocyanate) of known concentrations.

-

Inject the standard solutions into the HPLC system to generate a calibration curve by plotting peak area against concentration.

-

Inject the prepared sample extracts.

-

Identify the this compound peak in the sample chromatogram based on its retention time compared to the standard.

-

Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

-

Visualizing Key Pathways and Workflows

This compound Biosynthesis Pathway

This compound is synthesized via the phenylpropanoid pathway. The process begins with the amino acid phenylalanine and proceeds through a series of enzymatic steps to produce sinapic acid, which is then converted to this compound.[6][13] Understanding this pathway is critical for efforts in metabolic engineering to reduce this compound content in seeds.[1][14]

References

- 1. researchgate.net [researchgate.net]

- 2. Diverting phenylpropanoid pathway flux from this compound to produce industrially useful 4-vinyl derivatives of hydroxycinnamic acids in Brassicaceous oilseeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Improved Extraction Efficiency and Antioxidant Activity of Defatted Canola Meal Extract Phenolic Compounds Obtained from Air-Fried Seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Determination of Sinapic Acid Derivatives in Canola Extracts Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Selective Extraction of Sinapic Acid Derivatives from Mustard Seed Meal by Acting on pH: Toward a High Antioxidant Activity Rich Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. mdpi.com [mdpi.com]

- 11. Frontiers | Eco-Friendly Extraction of this compound From Residues of Mustard Production [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Targeted modulation of this compound biosynthesis pathway for seed quality improvement in Brassica napus - PubMed [pubmed.ncbi.nlm.nih.gov]

The Function of Sinapine as a Choline Ester in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sinapine, or sinapoylcholine, is a prominent secondary metabolite found in the seeds of Brassicaceae species, including economically important crops like rapeseed (Brassica napus). As a choline ester of sinapic acid, its accumulation, and subsequent hydrolysis play crucial roles in plant development, particularly during seed germination and early seedling establishment. This technical guide provides a comprehensive overview of the biosynthesis, physiological function, and metabolic fate of this compound. It details its role as a storage form of choline for phospholipid synthesis, its interaction with phytohormone signaling pathways, particularly abscisic acid (ABA), and its implications as an antinutritional factor in rapeseed meal. This guide also presents quantitative data on this compound content, detailed experimental protocols for its analysis, and visual representations of its metabolic and signaling pathways to serve as a resource for researchers in plant biology and drug development.

Introduction

This compound is the most abundant phenolic compound in the seeds of many cruciferous plants, where it can constitute a significant portion of the seed's dry weight.[1] Its structure, a choline ester of sinapic acid, positions it at the intersection of phenylpropanoid and choline metabolism. While it is considered an antinutritional compound in livestock feed due to its bitter taste and potential adverse effects, its physiological functions in the plant are multifaceted and essential for early development.[2] This document explores the lifecycle of this compound, from its synthesis in the developing seed to its breakdown and the subsequent utilization of its components in the growing seedling.

This compound Metabolism: Biosynthesis and Hydrolysis

The lifecycle of this compound is tightly regulated, with its synthesis occurring during seed development and its degradation commencing upon germination.

Biosynthesis

This compound biosynthesis is a branch of the phenylpropanoid pathway, starting from the amino acid phenylalanine. A series of enzymatic reactions leads to the formation of sinapic acid, which is then conjugated with choline. The final step in this compound synthesis is catalyzed by the enzyme sinapoylglucose:choline sinapoyltransferase (SCT).[2] Downregulation of genes encoding enzymes in this pathway, such as ferulic acid 5-hydroxylase (FAH) and SCT, has been shown to significantly reduce this compound content in transgenic Brassica napus lines.[2]

References

Unveiling the Antimicrobial Potential of Sinapine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinapine, a naturally occurring choline ester of sinapic acid, is emerging as a compound of significant interest in the field of antimicrobial research. Abundantly found in the seeds of plants from the Brassicaceae family, such as mustard and rapeseed, this phytochemical has demonstrated a promising spectrum of activity against various microbial pathogens.[1] Its inherent biological activities, including antioxidant and anti-inflammatory properties, are now being complemented by a growing body of evidence supporting its role as a potent antimicrobial agent. This technical guide provides an in-depth exploration of the antimicrobial properties of this compound, detailing its mechanism of action, spectrum of activity, and synergistic potential. The guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the discovery and development of novel antimicrobial drugs.

Antimicrobial Spectrum and Efficacy

This compound has demonstrated a broad spectrum of antimicrobial activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria.[1] While research is ongoing to fully elucidate its efficacy against a wide array of pathogens, existing studies provide valuable quantitative data on its inhibitory and bactericidal concentrations.

Quantitative Antimicrobial Data

The following table summarizes the available Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for this compound and its related phenolic acid, sinapic acid, against various microorganisms. This data provides a baseline for understanding the potency of this compound and for designing future antimicrobial studies.

| Compound | Microorganism | MIC | MBC | Reference |

| This compound | Escherichia coli K12 | 10% w/v | 10% w/v | [2][3] |

| Sinapic Acid | Staphylococcus aureus | 31.25 µg/mL | 62.50 µg/mL | [4] |

| Escherichia coli | 62.50 µg/mL | 125 µg/mL | [4] |